molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No. B182550
Key on ui cas rn: 5392-10-9
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Patent
US06214996B1

Procedure details

6-Bromo-3,4-dimethoxybenzaldehyde (470 g) is suspended in methanol (600 ml), and thereto are added trimethyl orthoformate (1025 ml) and IRA-120 (H+-type, 10 g), and the mixture is refluxed for one hour. The mixture is cooled to room temperature, and the insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ether, washed, dried, evaporated to remove the ether, and distilled under reduced pressure to give 6-bromo-3,4-dimethoxybenzaldehyde dimethyl acetal (522 g) as a main distillate (133-138° C./1 Torr).
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
1025 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](C=O)=[CH:6][C:5]([O:10][CH3:11])=[C:4]([O:12][CH3:13])[CH:3]=1.[CH:14]([O:19][CH3:20])([O:17][CH3:18])OC>CO>[CH3:20][O:19][CH:14]([O:17][CH3:18])[C:7]1[C:2]([Br:1])=[CH:3][C:4]([O:12][CH3:13])=[C:5]([O:10][CH3:11])[CH:6]=1

Inputs

Step One
Name
Quantity
470 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1C=O)OC)OC
Step Two
Name
Quantity
1025 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ether
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1Br)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 522 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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